molecular formula C6H5F3N2O B15135525 5-amino-3-(trifluoromethyl)-3H-pyridin-2-one

5-amino-3-(trifluoromethyl)-3H-pyridin-2-one

Katalognummer: B15135525
Molekulargewicht: 178.11 g/mol
InChI-Schlüssel: VWIOTABIAKHYOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-3-(trifluoromethyl)-3H-pyridin-2-one is a heterocyclic compound with a pyridine ring substituted with an amino group at the 5-position and a trifluoromethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)pyridine with ammonia under specific conditions to introduce the amino group at the 5-position . Another approach involves the cyclization of appropriate precursors under controlled conditions to form the desired pyridine ring with the trifluoromethyl and amino substituents .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, specific solvents, and controlled temperatures to ensure efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-3-(trifluoromethyl)-3H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

5-amino-3-(trifluoromethyl)-3H-pyridin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-amino-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-amino-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to the presence of both the trifluoromethyl and amino groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C6H5F3N2O

Molekulargewicht

178.11 g/mol

IUPAC-Name

5-amino-3-(trifluoromethyl)-3H-pyridin-2-one

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2,4H,10H2

InChI-Schlüssel

VWIOTABIAKHYOM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=O)C1C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.